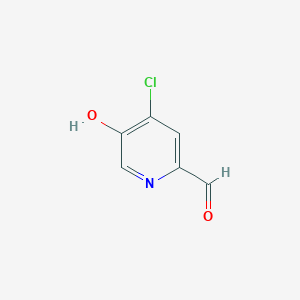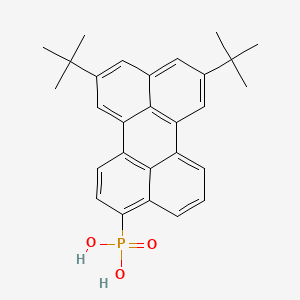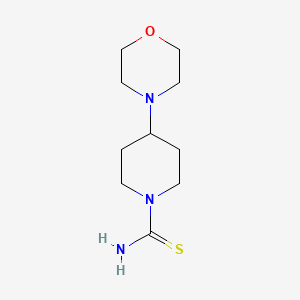![molecular formula C18H16N2O2 B14188948 4-[(E)-Phenyldiazenyl]phenyl hexa-2,4-dienoate CAS No. 920740-90-5](/img/structure/B14188948.png)
4-[(E)-Phenyldiazenyl]phenyl hexa-2,4-dienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-Phenyldiazenyl]phenyl hexa-2,4-dienoate is an organic compound with the chemical formula C₁₈H₁₆N₂O₂. It is a member of the azo compounds, characterized by the presence of a nitrogen-nitrogen double bond (N=N) connected to aromatic rings. This compound is notable for its vibrant color, which makes it useful in various dyeing applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-Phenyldiazenyl]phenyl hexa-2,4-dienoate typically involves a diazotization reaction followed by a coupling reaction. The process begins with the diazotization of aniline to form a diazonium salt. This is achieved by treating aniline with nitrous acid under acidic conditions. The resulting diazonium salt is then coupled with phenyl hexa-2,4-dienoate in an alkaline medium to form the desired azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves precise control of temperature, pH, and reactant concentrations. The final product is purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-Phenyldiazenyl]phenyl hexa-2,4-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the azo group (N=N) leads to the formation of corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products Formed
Oxidation: Products vary based on the extent of oxidation, ranging from quinones to carboxylic acids.
Reduction: The primary products are aromatic amines.
Substitution: Depending on the substituent introduced, products can include halogenated or nitrated derivatives.
Scientific Research Applications
4-[(E)-Phenyldiazenyl]phenyl hexa-2,4-dienoate has diverse applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining techniques to visualize biological specimens under a microscope.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with certain drugs.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Mechanism of Action
The mechanism of action of 4-[(E)-Phenyldiazenyl]phenyl hexa-2,4-dienoate involves its interaction with molecular targets through the azo group (N=N). The compound can undergo photochemical reactions, leading to the cleavage of the azo bond and the formation of free radicals. These radicals can interact with cellular components, potentially leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-Phenyldiazenyl]phenyl hexa-2,4-dienoic acid
- 4-[(E)-Phenyldiazenyl]phenyl hexa-2,4-dien-1-ol
- 4-[(E)-Phenyldiazenyl]phenyl hexa-2,4-dien-1-yl benzoate
Uniqueness
4-[(E)-Phenyldiazenyl]phenyl hexa-2,4-dienoate is unique due to its specific structural configuration, which imparts distinct photochemical properties and vibrant coloration. Its ability to form stable complexes with various substances makes it particularly valuable in analytical and industrial applications.
Properties
CAS No. |
920740-90-5 |
|---|---|
Molecular Formula |
C18H16N2O2 |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
(4-phenyldiazenylphenyl) hexa-2,4-dienoate |
InChI |
InChI=1S/C18H16N2O2/c1-2-3-5-10-18(21)22-17-13-11-16(12-14-17)20-19-15-8-6-4-7-9-15/h2-14H,1H3 |
InChI Key |
JBTNXJKKCVNIAF-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC=CC(=O)OC1=CC=C(C=C1)N=NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(1-Benzylpiperidin-4-yl)amino]pyridine-3-carbonitrile](/img/structure/B14188877.png)
![4,7-Dihydroxy-2H-naphtho[2,3-b]pyran-2-one](/img/structure/B14188882.png)





![Phosphonic acid, [[2-(6-amino-7H-purin-7-yl)-4-hydroxybutoxy]methyl]-](/img/structure/B14188915.png)
![Butyl [(6-chloropyridin-3-yl)methyl]phenylphosphinate](/img/structure/B14188916.png)
![1,2-Diacetyl-4-[4-(dimethylamino)phenyl]-1,2,4-triazolidine-3,5-dione](/img/structure/B14188924.png)

![Diethenylbis[4-(trifluoromethyl)phenyl]silane](/img/structure/B14188931.png)
![2-{[5-(1,3-Dithian-2-yl)-3,3-dimethylpyrrolidin-2-yl]methyl}-1H-pyrrole](/img/structure/B14188937.png)
